molecular formula C19H14BrN3OS2 B2904311 5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide CAS No. 941925-91-3

5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

Cat. No.: B2904311
CAS No.: 941925-91-3
M. Wt: 444.37
InChI Key: VKIZOZKRDYVHFX-UHFFFAOYSA-N
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Description

Benzo[d]thiazole derivatives are important in the search for new anti-mycobacterial agents . They are designed, synthesized, and evaluated for in vitro antitubercular activity .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Antibacterial Activity : A study by Yu-jie (2011) discussed the synthesis and antibacterial activity of a complex related to 5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide, showing its effectiveness against various bacteria, including E. coli and S. aureus. The compound was characterized by elemental analysis and crystal structure determination through X-ray diffraction (W. Yu-jie, 2011).

  • Crystal Structure Analysis : Anuradha et al. (2014) performed a comprehensive study on the synthesis, spectroscopic characterization, and crystal structure of a closely related compound, detailing its molecular structure and intramolecular interactions (G. Anuradha et al., 2014).

Catalytic and Chemical Reactions

  • Catalytic Behavior in Asymmetric Alkylations : Roseblade et al. (2007) explored the catalytic properties of compounds related to this compound in asymmetric alkylations, demonstrating significant influences on asymmetric induction (S. Roseblade et al., 2007).

Pharmacological Research

  • Pharmacologically Active Derivatives : Chapman et al. (1971) studied the conversion of similar compounds into pharmacologically active derivatives, focusing on their potential as therapeutic agents (N. Chapman et al., 1971).

Material Science and Optical Properties

  • Fluorescence Properties : Ji Chang–you (2012) synthesized a compound related to this compound and analyzed its fluorescence properties, finding enhanced fluorescence intensity in certain conditions (Ji Chang–you, 2012).

Corrosion Inhibition

  • Corrosion Inhibition Properties : Chaitra et al. (2016) examined thiazole-based pyridine derivatives, including compounds structurally similar to this compound, as potential corrosion inhibitors for mild steel. They found that these compounds exhibit effective corrosion inhibition efficiency (Turuvekere K. Chaitra et al., 2016).

Mechanism of Action

The mechanism of action of similar compounds involves inhibition of Mycobacterium tuberculosis . Molecular docking and dynamics studies are carried out to understand the putative binding pattern and stability of the protein–ligand complex .

Future Directions

The future directions of similar compounds involve the search for new anti-mycobacterial agents .

Properties

IUPAC Name

5-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3OS2/c1-12-5-4-7-14-17(12)22-19(26-14)23(11-13-6-2-3-10-21-13)18(24)15-8-9-16(20)25-15/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIZOZKRDYVHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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